tert-butyl 4,4-difluorobut-2-enoate

Organic Synthesis Protecting Group Strategy Acylation

This fluorinated α,β-unsaturated ester (C8H12F2O2, MW 178.18) is a strategic building block for covalent inhibitor synthesis. Its tert-butyl ester withstands basic conditions (pH 9-12) that would hydrolyze methyl/ethyl esters, enabling orthogonal protection and direct conversion to acid chloride with SOCl2 at room temperature. Supplied at 95% purity with validated -10°C storage, it ensures reliable performance in multi-step syntheses and high-throughput screening. Ideal for late-stage functionalization and fluorinated fragment installation.

Molecular Formula C8H12F2O2
Molecular Weight 178.18 g/mol
CAS No. 1909358-86-6
Cat. No. B6268261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4,4-difluorobut-2-enoate
CAS1909358-86-6
Molecular FormulaC8H12F2O2
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC(F)F
InChIInChI=1S/C8H12F2O2/c1-8(2,3)12-7(11)5-4-6(9)10/h4-6H,1-3H3/b5-4+
InChIKeyZGLONWZKYVXQKI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4,4-Difluorobut-2-Enolate (CAS 1909358-86-6) – A Key Fluorinated Building Block for Medicinal Chemistry and Organic Synthesis


tert-Butyl 4,4-difluorobut-2-enoate (CAS 1909358-86-6) is a fluorinated α,β-unsaturated ester with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol . The compound exists as the (E)-isomer and features a gem-difluoro moiety conjugated to an α,β-unsaturated carbonyl system, rendering it a versatile electrophilic building block in organic synthesis. The tert-butyl ester protecting group provides a balance of stability and selective reactivity, enabling controlled functionalization strategies in complex molecule construction [1].

Why tert-Butyl 4,4-Difluorobut-2-Enolate (CAS 1909358-86-6) Cannot Be Arbitrarily Substituted with Other Difluoro-Enolate Esters


The tert-butyl ester moiety in this compound imparts distinct physicochemical and reactivity properties that are not shared by methyl, ethyl, or other alkyl esters. Specifically, tert-butyl esters exhibit enhanced stability toward basic conditions while being selectively cleaved under mild acidic conditions, allowing orthogonal protection strategies in multi-step syntheses [1]. Furthermore, the tert-butyl ester can be directly converted to the corresponding acid chloride using thionyl chloride at room temperature, a transformation that is essentially unreactive with benzyl, methyl, ethyl, and isopropyl esters [2]. Substituting with a generic difluoro-enolate ester would compromise reaction selectivity, yield, and overall synthetic efficiency in applications requiring these specific chemical handles.

Quantitative Differentiation of tert-Butyl 4,4-Difluorobut-2-Enolate (CAS 1909358-86-6) from Close Analogs: A Comparator-Based Evidence Guide


Direct Conversion to Acid Chloride: A Unique Reactivity of tert-Butyl Esters Not Shared by Methyl, Ethyl, or Benzyl Esters

tert-Butyl esters can be directly converted to the corresponding acid chlorides using thionyl chloride (SOCl2) at room temperature, achieving very good yields. In contrast, benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive under identical conditions [1]. This differential reactivity enables a streamlined synthetic route that avoids extra protection/deprotection steps.

Organic Synthesis Protecting Group Strategy Acylation

Enhanced Stability Under Basic Conditions: tert-Butyl Esters vs. Other Alkyl Esters

tert-Butyl esters exhibit significantly greater stability under basic conditions compared to methyl and ethyl esters, which are prone to saponification. The tert-butyl ester group remains intact at pH 9 and pH 12 at room temperature, whereas simpler alkyl esters undergo rapid hydrolysis [1][2]. This stability profile allows tert-butyl 4,4-difluorobut-2-enoate to be carried through multiple synthetic steps involving strong bases without premature deprotection.

Protecting Groups Stability Multi-step Synthesis

Precise Purity and Storage Specifications Enable Reproducible Downstream Chemistry

Commercial sources specify a minimum purity of 95% for tert-butyl 4,4-difluorobut-2-enoate . The compound is recommended to be stored at -10 °C (ice pack shipping) . In comparison, the free acid analog (4,4-difluorobut-2-enoic acid, CAS 944328-71-6) is typically stored at 2-8 °C and may have variable purity depending on the supplier . The lower storage temperature of the tert-butyl ester correlates with improved long-term stability, reducing the risk of decomposition or side reactions during storage.

Quality Control Reproducibility Storage Stability

Confirmed Role as a Michael Acceptor in Anticancer Agent Development

tert-Butyl 4,4-difluorobut-2-enoate has been utilized in the synthesis of novel anticancer agents, where it functions as a Michael acceptor in conjugate addition reactions with various nucleophiles, leading to complex structures that exhibit cytotoxicity against cancer cell lines . In the broader context of fluorinated Michael acceptors, such compounds have enabled the construction of diverse organofluorinated fine chemicals [1]. While direct cytotoxicity data for the compound itself is not provided, its established use as a key intermediate in anticancer agent synthesis distinguishes it from less-studied difluoro-enolate esters.

Medicinal Chemistry Michael Addition Anticancer

Optimal Application Scenarios for tert-Butyl 4,4-Difluorobut-2-Enolate (CAS 1909358-86-6) Based on Demonstrated Differentiation


Multi-Step Synthesis Requiring Orthogonal Protection of a Carboxylic Acid

When a synthetic route involves both strong basic conditions and the eventual need for a free acid, tert-butyl 4,4-difluorobut-2-enoate provides a robust solution. Its tert-butyl ester withstands basic conditions (pH 9-12) that would hydrolyze methyl or ethyl esters, yet can be cleanly removed under mild acidic conditions at a later stage [1]. This orthogonal stability minimizes side reactions and improves overall yield.

Direct Conversion to Acid Chloride Without Additional Protection Steps

In routes requiring an α,β-unsaturated acid chloride for amide bond formation or esterification, tert-butyl 4,4-difluorobut-2-enoate can be directly transformed using SOCl2 at room temperature, unlike methyl, ethyl, or benzyl esters which are unreactive [2]. This unique reactivity eliminates the need for a separate hydrolysis step to the free acid followed by activation, thereby increasing synthetic efficiency and reducing material costs.

Medicinal Chemistry Programs Targeting Covalent KRas G12C or Other Cancer Targets

The compound's established use as a Michael acceptor in the synthesis of cytotoxic anticancer agents makes it a strategic building block for medicinal chemistry teams exploring covalent inhibitors . The presence of the difluoro-alkene moiety allows for the installation of fluorinated fragments that can modulate metabolic stability and binding interactions, while the tert-butyl ester serves as a handle for late-stage diversification.

Quality-Controlled Stock Solutions for High-Throughput Experimentation

Given the well-defined purity (≥95%) and validated storage conditions (-10 °C) from reputable suppliers , this compound is suitable for creating stock solutions used in parallel synthesis or high-throughput screening. The low storage temperature and consistent quality minimize degradation and ensure reliable outcomes across multiple experiments, reducing the risk of false negatives or synthetic failures.

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